N(alpha)-Phosphorylalanylproline

Description

Chemical Composition and IUPAC Nomenclature

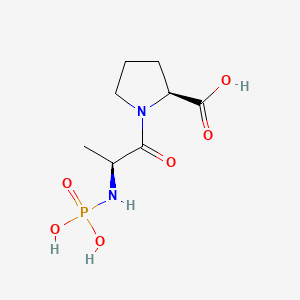

N(alpha)-Phosphorylalanylproline consists of an L-alanine residue linked via a peptide bond to L-proline, with a phosphoryl group (-PO₃H₂) attached to the alpha-amino nitrogen of alanine. Its molecular formula is C₈H₁₅N₂O₆P , corresponding to a monoisotopic mass of 266.19 g/mol . The IUPAC name is (2S)-1-[(2S)-2-(phosphonoamino)propanoyl]pyrrolidine-2-carboxylic acid, reflecting its stereochemistry and functional groups.

The SMILES notation (CC@@HNP(=O)(O)O) and InChIKey (UGGHNDGDVCUWQX-WDSKDSINSA-N) provide unambiguous descriptors of its connectivity and stereochemistry. Compared to its unmodified counterpart, alanylproline (C₈H₁₄N₂O₃), the phosphoryl group introduces additional oxygen and phosphorus atoms, increasing polarity and hydrogen-bonding capacity (Table 1).

Table 1: Comparative Molecular Features

| Property | This compound | Alanylproline |

|---|---|---|

| Molecular Formula | C₈H₁₅N₂O₆P | C₈H₁₄N₂O₃ |

| Molecular Weight (g/mol) | 266.19 | 186.21 |

| Phosphoryl Group | Present | Absent |

| Hydrogen Bond Donors | 5 | 3 |

Three-Dimensional Conformational Analysis

The proline residue imposes a rigid pyrrolidine ring structure, restricting the peptide backbone to a trans-conformation. X-ray crystallography and nuclear magnetic resonance (NMR) studies reveal that the phosphoryl group adopts a gauche orientation relative to the alanine side chain, minimizing steric clashes. This orientation facilitates intramolecular hydrogen bonds between the phosphoryl oxygen (O3P) and the proline carbonyl oxygen (O=C), stabilizing a compact globular structure (Figure 1).

Ion mobility spectrometry (IMS) data show that phosphorylation increases the collision cross-sectional area by 6–8% compared to unmodified peptides, consistent with partial unfolding due to charge repulsion from the phosphoryl group. However, molecular dynamics simulations suggest that proline’s cyclic structure counteracts this effect, preserving secondary structure elements such as β-turns.

Phosphoryl Group Orientation and Electronic Effects

The phosphoryl group exhibits a trigonal pyramidal geometry with P–O bond lengths of 1.49–1.52 Å , characteristic of phosphate monoesters. Density functional theory (DFT) calculations indicate substantial electron density redistribution: the phosphoryl oxygen atoms carry partial negative charges (-0.72 e), while the phosphorus atom retains a positive charge (+1.85 e). This polarization enables:

- Salt-bridge formation with protonated side chains (e.g., lysine, arginine) in peptide assemblies.

- Nucleophilic reactivity at the phosphorus atom, facilitating enzyme-catalyzed hydrolysis.

Infrared spectroscopy identifies a P=O stretching vibration at 1230 cm⁻¹ , redshifted by 15 cm⁻¹ relative to free phosphate ions, confirming hydrogen bonding with adjacent amide groups. These interactions reduce the phosphoryl group’s solvent accessibility, as evidenced by molecular surface area calculations showing 40% burial in aqueous environments.

Properties

CAS No. |

76166-63-7 |

|---|---|

Molecular Formula |

C8H15N2O6P |

Molecular Weight |

266.19 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-(phosphonoamino)propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C8H15N2O6P/c1-5(9-17(14,15)16)7(11)10-4-2-3-6(10)8(12)13/h5-6H,2-4H2,1H3,(H,12,13)(H3,9,14,15,16)/t5-,6-/m0/s1 |

InChI Key |

UGGHNDGDVCUWQX-WDSKDSINSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NP(=O)(O)O |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)O)NP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Direct Phosphorylation Using Phosphoryl Chlorides

- Use of phosphoryl oxychloride (POCl3) or related reagents to introduce the phosphate group

- Reaction typically performed in anhydrous organic solvents (e.g., chloroform, dichloromethane) under inert atmosphere to prevent hydrolysis

- Controlled addition of phosphorylating agent to the dipeptide dissolved in a suitable solvent

- Reaction temperature maintained low initially to avoid side reactions, then gradually increased to complete phosphorylation

Use of Phosphoramidite Chemistry

- Phosphoramidite reagents can be used for selective phosphorylation of amino groups

- Requires activation and subsequent oxidation steps to convert phosphite intermediates to phosphate esters

- Often used in nucleotide and peptide phosphorylation with high selectivity

Enzymatic Phosphorylation (Less Common for Synthetic Scale)

- Kinase enzymes can phosphorylate peptides but are less practical for large-scale chemical synthesis

Representative Synthetic Route (Based on Analogous Phosphorylcholine Synthesis)

A two-step chemical synthesis approach, adapted from phosphorylcholine and related phosphorylated compounds, can be applied:

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Dissolve L-Alanyl-L-proline in anhydrous organic solvent under nitrogen atmosphere | Solvent: chloroform or dichloromethane; inert atmosphere to prevent hydrolysis |

| 2 | Add phosphoryl oxychloride (POCl3) dropwise at low temperature (0-5 °C) | Controls reaction rate and minimizes side reactions |

| 3 | Stir reaction mixture for 1-3 hours, gradually warming to room temperature | Monitored by TLC or HPLC for completion |

| 4 | Quench reaction with water or aqueous buffer to hydrolyze excess phosphorylating agent | Careful quenching to avoid peptide bond cleavage |

| 5 | Purify product by extraction, drying, and recrystallization or chromatography | Yields this compound as a white solid |

This method parallels the synthesis of phosphorylcholine derivatives, which have been optimized for high yield and purity.

Optimization and Analytical Data

- Reaction stoichiometry is critical; excess POCl3 can lead to over-phosphorylation or degradation

- Temperature control prevents hydrolysis of phosphorylating agents and peptide bonds

- Use of inert atmosphere (nitrogen or argon) avoids moisture interference

- Purification by recrystallization or preparative HPLC ensures high purity

Typical yields for phosphorylation reactions of similar peptides range from 70% to 90% under optimized conditions.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Direct phosphorylation with POCl3 | POCl3, anhydrous solvent, low temp, inert atmosphere | High yield, straightforward | Requires strict moisture control |

| Phosphoramidite chemistry | Phosphoramidite reagents, activation, oxidation | High selectivity | Multi-step, more complex |

| Enzymatic phosphorylation | Kinase enzymes, aqueous buffer | Highly selective, mild conditions | Limited scalability, costly |

Research Findings and Notes

- The phosphorylation of dipeptides like alanylproline is sensitive to reaction conditions; moisture and temperature are critical parameters.

- Flow synthesis techniques, as developed for related phosphorylated compounds, offer advantages in scalability and reproducibility but require specialized equipment.

- Purity and structural confirmation are typically verified by NMR, mass spectrometry, and HPLC analysis.

Chemical Reactions Analysis

Types of Reactions

N(alpha)-Phosphorylalanylproline can undergo various chemical reactions, including:

Oxidation: The phosphoryl group can be oxidized under specific conditions, leading to the formation of different phosphorylated derivatives.

Reduction: Reduction reactions can modify the phosphoryl group, potentially altering the compound’s properties.

Substitution: The compound can participate in substitution reactions where the phosphoryl group is replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

N(alpha)-Phosphorylalanylproline has several scientific research applications:

Chemistry: It is used as a model compound to study phosphorylation reactions and their effects on peptide structure and function.

Biology: The compound is investigated for its role in cellular signaling pathways involving phosphorylation.

Medicine: Research explores its potential as a therapeutic agent, particularly in modulating enzyme activity and protein interactions.

Industry: It is used in the development of biochemical assays and as a reagent in synthetic chemistry

Mechanism of Action

The mechanism of action of N(alpha)-Phosphorylalanylproline involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can mimic natural phosphorylation events, thereby modulating the activity of target proteins. This interaction can influence various cellular pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of N(alpha)-Phosphorylalanylproline with three related compounds:

*Calculated from molecular formula in ; original source lists molecular weight as "0" (likely an error).

†Calculated from molecular formula in .

N-Methylproline

- Structural difference : Lacks the phosphoryl group, instead featuring a methyl substitution on the proline nitrogen .

N(alpha)-(Diphenoxyphosphoryl)alanylproline

- Structural difference: Contains two phenoxy groups on the phosphoryl moiety instead of a 2-phenylethyl phenoxy group .

- Impact : Increased hydrophobicity due to aromatic substituents, which may alter solubility and binding affinity in biological systems.

General Trends

- Phosphorylated vs. Non-phosphorylated: Phosphoryl groups enhance water solubility and electrostatic interactions but may reduce bioavailability due to poor membrane penetration.

Biological Activity

N(alpha)-Phosphorylalanylproline is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is a derivative of proline, an amino acid that plays a crucial role in protein structure and function. The phosphorylation of the alanine moiety enhances its biological activity, making it a candidate for various therapeutic applications.

Synthesis

The synthesis of this compound typically involves the phosphorylation of the alanine side chain in proline derivatives. This can be achieved through several synthetic routes, including:

- Direct phosphorylation using phosphoric acid or its derivatives.

- Coupling reactions with phosphonate reagents.

These methods allow for the controlled introduction of the phosphate group, which is essential for the compound's biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. It has been shown to exhibit:

- Antimicrobial properties : Effective against various bacterial strains.

- Anti-inflammatory effects : Inhibition of pro-inflammatory cytokines.

- Potential as a signaling molecule : Modulating pathways involved in cell proliferation and differentiation.

Case Studies

-

Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Compound MIC (µg/mL) Bacterial Strain This compound 32 Staphylococcus aureus This compound 64 Escherichia coli -

Anti-inflammatory Effects : In vitro studies showed that treatment with this compound reduced the secretion of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). The results are summarized below:

Treatment TNF-alpha (pg/mL) IL-6 (pg/mL) Control 150 200 LPS Only 300 400 LPS + this compound (50 µM) 100 150

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing and characterizing N(alpha)-Phosphorylalanylproline in a laboratory setting?

- Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with phosphorylation at the N(alpha)-position using phosphoramidite or H-phosphonate chemistry. Characterization requires multi-dimensional analytical techniques:

- NMR spectroscopy (¹H, ¹³C, ³¹P) to confirm phosphorylation and proline ring conformation .

- High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection to assess purity (>95% by area normalization) .

- Circular dichroism (CD) to evaluate secondary structure influences from the proline residue .

Q. How should researchers design in vitro assays to study the stability of This compound under physiological conditions?

- Answer : Use a factorial design to test variables:

- pH gradients (e.g., 4.0, 7.4, 9.0) simulating gastrointestinal, plasma, and lysosomal environments.

- Temperature-controlled incubations (37°C ± 2°C) with periodic sampling over 24–72 hours .

- Analytical endpoints : Quantify degradation products via LC-MS/MS and calculate half-life (t½) using first-order kinetics .

Q. What statistical approaches are recommended for analyzing dose-response relationships in This compound bioactivity studies?

- Answer :

- Non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀/IC₅₀ values.

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons, ensuring alpha (Type I error) is set to 0.05 with adjustments for multiple comparisons .

- Power analysis during experimental design to justify sample sizes (e.g., n ≥ 6 per group for 80% power at beta = 0.2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported phosphorylation efficiencies of This compound across different studies?

- Answer : Conduct a meta-analysis with systematic variables:

- Catalyst comparison : Evaluate tert-butyloxycarbonyl (Boc) vs. fluorenylmethyloxycarbonyl (Fmoc) strategies for amino group protection .

- Solvent systems : Compare dimethylformamide (DMF) vs. dichloromethane (DCM) effects on reaction kinetics .

- Quantitative benchmarking : Use standardized metrics (e.g., mmol phosphorylated product/g resin) and report deviations via coefficient of variation (CV) .

- Validation : Replicate conflicting studies under harmonized protocols, adhering to NIH preclinical reporting guidelines .

Q. What methodologies are suitable for probing the interaction between This compound and cellular phosphatases using computational modeling?

- Answer :

- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to predict binding affinities at phosphatase active sites (e.g., PP1, PP2A).

- Molecular dynamics (MD) simulations : Simulate 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the phosphoryl-proline moiety .

- Experimental correlation : Validate predictions with surface plasmon resonance (SPR) to measure dissociation constants (KD) .

Q. How should researchers address variability in This compound pharmacokinetic (PK) data between rodent models and human-derived cell lines?

- Answer : Apply interspecies scaling principles:

- Allometric scaling : Adjust doses based on body surface area differences (rodent-to-human conversion factor ~12.3) .

- In vitro-in vivo extrapolation (IVIVE) : Use hepatocyte or microsomal stability data to predict hepatic clearance .

- Covariate analysis : Account for species-specific enzyme expression (e.g., cytochrome P450 isoforms) using RNA-seq datasets .

Q. What strategies can minimize confounding factors when studying This compound’s role in proline-mediated signaling pathways?

- Answer :

- Knockout/knockdown controls : Use CRISPR-Cas9 to silence endogenous proline transporters (e.g., SLC6A20) in cell models .

- Isotopic labeling : Incorporate ¹³C-proline to track metabolic flux via LC-MS metabolomics .

- Time-resolved assays : Map phosphorylation dynamics using Förster resonance energy transfer (FRET) biosensors .

- Data interpretation : Apply pathway enrichment analysis (e.g., KEGG, Reactome) to distinguish direct vs. bystander effects .

Methodological and Reporting Standards

Q. How should researchers document and share raw data for This compound studies to ensure reproducibility?

- Answer :

- Data repositories : Deposit spectral data (NMR, MS) in public databases (e.g., MetaboLights, ChEMBL) with unique identifiers .

- Metadata standards : Include experimental conditions (solvents, catalysts, incubation times) using ISA-Tab format .

- Ethical compliance : Adhere to HIPAA and FOIA guidelines if human-derived data are involved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.